molecular formula C11H12ClNO7S B14593209 Ethyl [4-(chloromethanesulfonyl)-2-nitrophenoxy]acetate CAS No. 61496-93-3

Ethyl [4-(chloromethanesulfonyl)-2-nitrophenoxy]acetate

Cat. No.: B14593209
CAS No.: 61496-93-3
M. Wt: 337.73 g/mol
InChI Key: XRNBOCYTEPCSFA-UHFFFAOYSA-N
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Description

Ethyl [4-(chloromethanesulfonyl)-2-nitrophenoxy]acetate is an organic compound with a complex structure that includes an ester functional group, a nitro group, and a chloromethanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [4-(chloromethanesulfonyl)-2-nitrophenoxy]acetate typically involves multiple steps. One common method starts with the nitration of a phenol derivative to introduce the nitro group. This is followed by the sulfonylation of the phenol to attach the chloromethanesulfonyl group. Finally, esterification with ethyl acetate completes the synthesis .

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and sulfonylation reactions, which can improve yield and reduce reaction times. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl [4-(chloromethanesulfonyl)-2-nitrophenoxy]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl [4-(chloromethanesulfonyl)-2-nitrophenoxy]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl [4-(chloromethanesulfonyl)-2-nitrophenoxy]acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ester group can be hydrolyzed to release active carboxylic acids, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl [4-(chloromethanesulfonyl)-2-nitrophenoxy]acetate is unique due to the presence of the chloromethanesulfonyl group, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where selective reactivity is required .

Properties

CAS No.

61496-93-3

Molecular Formula

C11H12ClNO7S

Molecular Weight

337.73 g/mol

IUPAC Name

ethyl 2-[4-(chloromethylsulfonyl)-2-nitrophenoxy]acetate

InChI

InChI=1S/C11H12ClNO7S/c1-2-19-11(14)6-20-10-4-3-8(21(17,18)7-12)5-9(10)13(15)16/h3-5H,2,6-7H2,1H3

InChI Key

XRNBOCYTEPCSFA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)S(=O)(=O)CCl)[N+](=O)[O-]

Origin of Product

United States

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